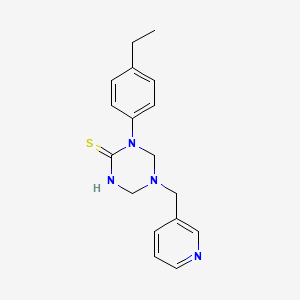
1-(4-Ethylphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring with a thione group
準備方法
The synthesis of 1-(4-Ethylphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione typically involves the reaction of 4-ethylbenzaldehyde with pyridine-3-carboxaldehyde and thiourea under acidic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the desired triazinane ring structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.
化学反応の分析
1-(4-Ethylphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles such as amines or alcohols.
科学的研究の応用
1-(4-Ethylphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a ligand in coordination chemistry, where it can form complexes with metal ions.
Medicine: It is being investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 1-(4-Ethylphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds or coordinate with metal ions, leading to changes in the activity of the target molecule. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
1-(4-Ethylphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.
1-(4-Ethylphenyl)-5-(pyridin-2-ylmethyl)-1,3,5-triazinane-2-thione: This compound has the pyridine ring attached at a different position, which can influence its binding properties and interactions with targets.
1-(4-Ethylphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-one: This compound has an oxygen atom instead of a sulfur atom, which can alter its chemical reactivity and stability.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(4-ethylphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-2-14-5-7-16(8-6-14)21-13-20(12-19-17(21)22)11-15-4-3-9-18-10-15/h3-10H,2,11-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOSOTCWLSDHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CN(CNC2=S)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663888 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














